Cas no 1097653-04-7 (1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride)

1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
- [1-methyl-2-oxo-2-(1-piperidinyl)ethyl]amine hydrochloride
- (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
- AB89050
- (R)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride
- CS-0272245
- 1097653-04-7
- (1-Methyl-2-oxo-2-piperidin-1-ylethyl)amine hydrochloride
- 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride
- MFCD09028974
- EN300-297618
- 2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
- [1-Methyl-2-oxo-2-(1-piperidinyl)ethyl]amine HCl
- ALBB-007443
- AB88394
- XTB65304
- 2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride
- 2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
- BS-37183
- AKOS015848025
-
- MDL: MFCD09028974
- Inchi: InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H
- InChI Key: ZDJUIAOSWUDBFB-UHFFFAOYSA-N
- SMILES: CC(C(=O)N1CCCCC1)N.Cl
Computed Properties
- Exact Mass: 192.1029409g/mol
- Monoisotopic Mass: 192.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264557-5g |
2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride |
1097653-04-7 | 95% | 5g |
$1230 | 2024-06-07 | |
Enamine | EN300-297618-1.0g |
2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 95% | 1g |
$321.0 | 2023-05-23 | |
abcr | AB267584-5 g |
(1-Methyl-2-oxo-2-piperidin-1-ylethyl)amine hydrochloride; . |
1097653-04-7 | 5 g |
€1,362.20 | 2023-07-20 | ||
Enamine | EN300-297618-2.5g |
2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 95% | 2.5g |
$647.0 | 2023-09-06 | |
Enamine | EN300-297618-0.25g |
2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 95% | 0.25g |
$159.0 | 2023-09-06 | |
Enamine | EN300-297618-0.5g |
2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 95% | 0.5g |
$251.0 | 2023-09-06 | |
Enamine | EN300-297618-10.0g |
2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 95% | 10g |
$1033.0 | 2023-05-23 | |
abcr | AB267584-5g |
(1-Methyl-2-oxo-2-piperidin-1-ylethyl)amine hydrochloride; . |
1097653-04-7 | 5g |
€1362.20 | 2025-02-20 | ||
eNovation Chemicals LLC | Y1264557-5g |
2-Amino-1-(1-piperidinyl)-1-propanonehydrochloride |
1097653-04-7 | 95% | 5g |
$1230 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342915-100mg |
2-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride |
1097653-04-7 | 98% | 100mg |
¥2392.00 | 2024-08-09 |
1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride
Introduction to 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride (CAS No. 1097653-04-7) in Modern Chemical and Pharmaceutical Research
The compound 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride, identified by the CAS number 1097653-04-7, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both piperidine and amine functional groups in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
Recent research has highlighted the versatility of 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride in the synthesis of bioactive molecules. Its structural motif, featuring a piperidine ring linked to an amine-substituted propanone backbone, offers a scaffold that can be modified to produce a wide array of pharmacologically relevant derivatives. This adaptability has positioned the compound as a promising intermediate in the development of novel therapeutic agents.
In the context of drug discovery, the piperidine moiety is particularly noteworthy. Piperidine derivatives are well-documented for their role in enhancing drug bioavailability and metabolic stability, making them a preferred choice in the design of small-molecule drugs. The incorporation of this group into 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride not only contributes to its stability but also facilitates interactions with biological targets, thereby improving its potential as a lead compound.
The amine functional group within the compound further enriches its chemical profile. Amines are versatile pharmacophores that can participate in hydrogen bonding, ionic interactions, and other forms of molecular recognition, which are critical for drug-receptor binding. The specific positioning of the amine in 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride allows for fine-tuning of its pharmacological properties, enabling researchers to optimize its activity against specific biological pathways.
Current studies have begun to explore the potential applications of 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride in addressing various therapeutic challenges. For instance, preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory processes. This aligns with the growing interest in developing anti-inflammatory agents that target novel pathways, offering alternatives to existing treatments.
Moreover, the hydrochloride salt form of this compound enhances its solubility and bioavailability, which are crucial factors in drug formulation. Improved solubility often translates to better absorption rates and more consistent therapeutic effects, making it an attractive candidate for further clinical development.
The synthesis of 1-Oxo-1-piperidin-1-ylpropan-2-amine Hydrochloride involves sophisticated organic chemistry techniques that highlight its synthetic utility. Researchers have developed multi-step synthetic routes that leverage catalytic processes and selective reactions to construct its complex framework efficiently. These methodologies not only underscore the compound's feasibility for large-scale production but also demonstrate the ingenuity applied in modern chemical synthesis.
As computational chemistry advances, virtual screening and molecular modeling have become indispensable tools in evaluating the potential of new compounds like 1-Oxo-1-piperidin-1-ylopane Hydrochloride. These computational approaches allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic parameters before conducting expensive experimental trials. Such predictions have accelerated the drug discovery process significantly.
The integration of machine learning algorithms into pharmaceutical research has further enhanced the exploration of compounds like 1-Oxo-o-piperidin-o-propane-diamine hydrochloride (the alternative name). By analyzing vast datasets, these algorithms can identify patterns and correlations that human researchers might overlook, leading to more informed decisions about which compounds warrant further investigation.
In conclusion, 1-Oxo-o-piperidino-propane-diamine hydrochloride (CAS No. 1097653 04 7) stands as a testament to the ongoing progress in chemical and pharmaceutical innovation. Its unique structural features, combined with its potential therapeutic applications, make it a compelling subject for future research. As scientists continue to unravel its properties and explore new synthetic pathways, this compound is poised to contribute significantly to the development of next-generation therapeutics.
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